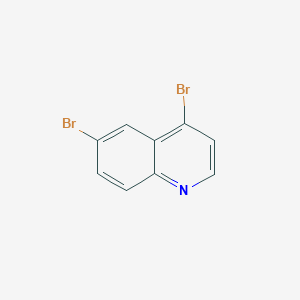

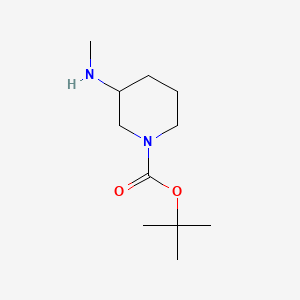

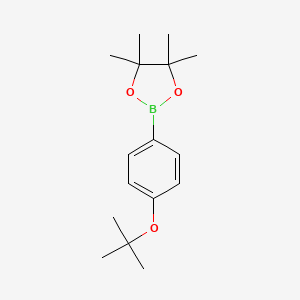

![molecular formula C6HBrCl2N2S B1287993 7-Bromo-2,4-diclorotieno[3,2-d]pirimidina CAS No. 41102-25-4](/img/structure/B1287993.png)

7-Bromo-2,4-diclorotieno[3,2-d]pirimidina

Descripción general

Descripción

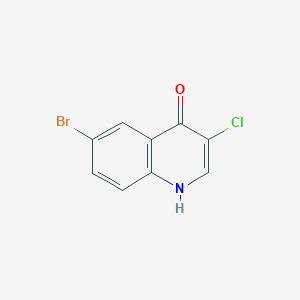

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound made from the combination of two aromatic rings and a nitrogen atom. It is a member of the thienopyrimidine family and is primarily used as an intermediate for the synthesis of other compounds. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a valuable reagent for the synthesis of other compounds, such as pharmaceuticals, dyes, and pesticides.

Aplicaciones Científicas De Investigación

Inhibidores de CDK2

“7-Bromo-2,4-diclorotieno[3,2-d]pirimidina” se ha utilizado en la síntesis de nuevos inhibidores de CDK2. La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva. Se diseñó y sintetizó un nuevo conjunto de pequeñas moléculas que presentaban los andamiajes privilegiados de pirazolo [3,4- d ]pirimidina y pirazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pirimidina, así como los derivados de tioglucósido, como nuevos compuestos dirigidos a CDK2 .

Tratamiento del cáncer

Este compuesto ha mostrado un potencial significativo en el tratamiento del cáncer. La mayoría de los compuestos mostraron actividades citotóxicas superiores contra MCF-7 y HCT-116 con un rango de CI 50 (45–97 nM) y (6–99 nM), respectivamente, y una actividad moderada contra HepG-2 con un rango de CI 50 de (48–90 nM) en comparación con sorafenib (CI 50: 144, 176 y 19 nM, respectivamente) . En otro estudio, los valores de CI 50 de los compuestos fueron cercanos al fármaco de control positivo gefitinib, lo que indica que estos compuestos exhiben inhibiciones de proliferación significativas en las células de cáncer de pulmón A549 .

Investigación química

“this compound” también se utiliza en la investigación química. A menudo se utiliza como material de partida o intermedio en la síntesis de otras moléculas complejas .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

This compound is a heterocyclic building block and is often used in the synthesis of various pharmaceuticals and biologically active compounds

Mode of Action

As a building block, it is likely to interact with its targets through the formation of covalent bonds during the synthesis of larger molecules .

Biochemical Pathways

The specific biochemical pathways affected by 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine are currently unknown. It is likely that the compound’s effects on biochemical pathways are dependent on the specific molecules it is used to synthesize .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is predicted to be a substrate for p-glycoprotein, which is involved in drug transport across cell membranes .

Result of Action

The molecular and cellular effects of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine are likely dependent on the specific molecules it is used to synthesize. As a building block in chemical synthesis, its effects can vary widely depending on the context .

Análisis Bioquímico

Biochemical Properties

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions are essential for studying the metabolic pathways and potential drug-drug interactions involving these enzymes.

Cellular Effects

The effects of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes . This inhibition leads to changes in the metabolic activity of these enzymes, affecting the overall metabolic flux within the cell. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, it can cause significant toxicity, including liver damage and disruptions in metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can be studied to understand the compound’s metabolic fate. Additionally, it can affect the levels of other metabolites within the cell, thereby influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to permeate cell membranes and accumulate in lipid-rich regions.

Subcellular Localization

The subcellular localization of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to this organelle. Additionally, it can be found in other cellular compartments, such as the mitochondria, where it may influence mitochondrial function and metabolism.

Propiedades

IUPAC Name |

7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELNIRJYLYMJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592815 | |

| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41102-25-4 | |

| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

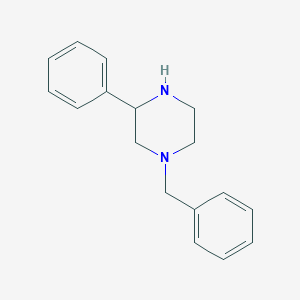

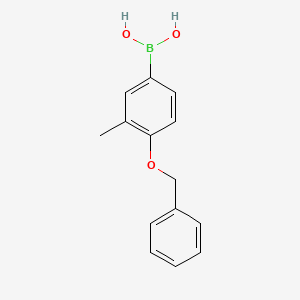

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)